4-Propylcyclohexane-1-carbaldehyde

Description

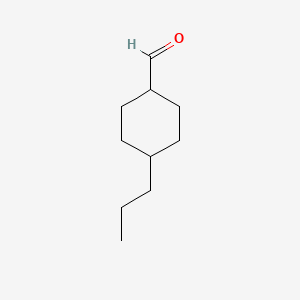

4-Propylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a propyl group at the 4-position and an aldehyde functional group at the 1-position. Its molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol. The compound’s structure combines the steric effects of the cyclohexane ring with the electronic influence of the aldehyde group, making it a subject of interest in organic synthesis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-propylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-9-4-6-10(8-11)7-5-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKLOXFZSOVSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579586 | |

| Record name | 4-Propylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209735-40-0, 80361-78-0 | |

| Record name | 4-Propylcyclohexanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209735-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxaldehyde, 4-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanecarboxaldehyde, 4-propyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylcyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone followed by oxidation. One common method includes:

Alkylation: Cyclohexanone is reacted with propyl bromide in the presence of a strong base such as sodium hydride to form 4-propylcyclohexanone.

Oxidation: The 4-propylcyclohexanone is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

4-Propylcyclohexane-1-carbaldehyde undergoes several types of chemical reactions due to the presence of the aldehyde group:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like chromic acid (CrO3).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

Aldol Condensation: This reaction involves the self-condensation of two aldehyde molecules to form a β-hydroxy aldehyde.

Cannizzaro Reaction: In the presence of a strong base, two aldehyde molecules can undergo disproportionation to yield one alcohol and one carboxylic acid.

Scientific Research Applications

Organic Synthesis

PCHCA serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions, such as:

- Aldol Condensation : PCHCA can participate in aldol reactions to form larger carbon frameworks.

- Functionalization : The aldehyde group can be modified to produce alcohols, acids, or other functional groups, facilitating the creation of diverse chemical entities.

Fragrance and Flavor Industry

Due to its pleasant aroma profile, PCHCA is utilized in the formulation of fragrances and flavors. Its unique scent characteristics make it suitable for:

- Perfume Composition : PCHCA can be blended with other aromatic compounds to create complex fragrance profiles.

- Food Additives : It may also find applications as a flavoring agent in food products.

Case Study 1: Synthesis of Pharmaceuticals

Research has indicated that PCHCA can be utilized as a starting material for synthesizing pharmaceutical compounds. For instance, its reactivity allows for the formation of derivatives that may exhibit biological activity. A study exploring the synthesis of anti-inflammatory agents highlighted how PCHCA derivatives showed promising results in preliminary biological assays.

Case Study 2: Fragrance Development

In fragrance development, PCHCA has been evaluated for its sensory attributes. A comparative study involving various aldehydes demonstrated that formulations containing PCHCA provided enhanced olfactory profiles compared to those using simpler aldehydes. This study emphasized the importance of structural complexity in achieving desirable scent characteristics.

Future Research Directions

While current applications are diverse, further research could explore:

- Biological Interactions : Investigating how PCHCA interacts with biological systems could reveal new therapeutic potentials.

- Environmental Impact : Understanding the degradation pathways of PCHCA in environmental contexts could inform safe usage practices.

Mechanism of Action

Currently, there is no documented information regarding a specific mechanism of action for 4-Propylcyclohexane-1-carbaldehyde in biological systems. Its reactivity is primarily due to the aldehyde group, which can participate in various chemical reactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

- 4-Propylcyclohexane-1-carbaldehyde : Cyclohexane ring with a propyl (-CH₂CH₂CH₃) substituent at position 4 and an aldehyde (-CHO) at position 1.

- 4-Phenylcyclohexane-1-carbaldehyde (C₁₃H₁₆O) : Substituted with a phenyl group instead of propyl, increasing molecular weight (188.26 g/mol) and aromatic character .

- 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde : Contains a cyclohexene ring (unsaturated) and an isopropyl group , enhancing electrophilicity at the aldehyde due to conjugation with the double bond .

Table 1: Structural and Molecular Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Saturation |

|---|---|---|---|---|

| This compound | C₁₀H₁₈O | 154.25 | Propyl | Saturated |

| 4-Phenylcyclohexane-1-carbaldehyde | C₁₃H₁₆O | 188.26 | Phenyl | Saturated |

| (1S,3R,4S)-4-Ethyl-3-methylcyclohexane-1-carbaldehyde | C₁₀H₁₈O | 154.25 | Ethyl, Methyl (stereo) | Saturated |

| 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde | C₁₀H₁₄O | 150.22 | Isopropyl | Unsaturated |

Comparative Analysis of Physical and Chemical Properties

A. Physical Properties

- Boiling/Melting Points :

- The phenyl-substituted analog (C₁₃H₁₆O) likely exhibits higher boiling/melting points due to increased molecular weight and π-π stacking interactions .

- The unsaturated cyclohexene derivative (C₁₀H₁₄O) may have lower thermal stability owing to the reactive double bond .

- Stereoisomers like (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde could display distinct melting points due to crystal packing differences .

B. Chemical Reactivity

- Aldehyde Reactivity :

- The propyl group in this compound may donate electron density via inductive effects, slightly reducing the aldehyde’s electrophilicity compared to the phenyl analog , where electron-withdrawing effects enhance reactivity .

- The unsaturated cyclohexene derivative exhibits greater aldehyde reactivity due to conjugation with the double bond, facilitating nucleophilic additions .

- Steric Effects :

- The ethyl-methyl stereoisomer demonstrates how substituent arrangement influences access to the aldehyde group, affecting reaction kinetics in enantioselective syntheses .

Biological Activity

4-Propylcyclohexane-1-carbaldehyde, a cyclic aldehyde, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the compound's biological activities, including its effects on cancer cell lines, antimicrobial properties, and its role in biochemical reactions.

This compound is characterized by the following chemical structure:

- Molecular Formula : C_{11}H_{20}O

- Molecular Weight : 168.28 g/mol

- CAS Number : 112-85-6

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. In a study examining various benzohydrazide derivatives, compounds similar in structure to this compound exhibited promising antibacterial activity against multiple strains.

Table 2: Antimicrobial Activity of Similar Compounds

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Benzohydrazide Derivative | E. coli | 11 - 42 | Varies |

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer proliferation and bacterial growth.

- Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle, particularly at the G1 phase.

- Antioxidant Properties : Cyclic aldehydes often exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.

Case Studies and Research Findings

Several research efforts have focused on the synthesis and evaluation of compounds related to this compound:

- Study on Hydrodeoxygenation : Research demonstrated that under specific catalytic conditions, derivatives like 4-propylcyclohexanol can be converted into more biologically active forms, enhancing their therapeutic potential .

- Clinical Trials : Although specific clinical trials for this compound are scarce, the exploration of similar compounds in clinical settings suggests a pathway for future investigations into its efficacy as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.